(4-(2-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
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Overview
Description
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Physical And Chemical Properties Analysis
The compound is a white to yellow solid with a molecular weight of 244.7 .Scientific Research Applications
Molecular Structure and Interaction Analysis
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone, due to its complex structure involving fluorophenyl and piperazine groups, has been studied for its potential interactions and conformational behaviors in various scientific contexts. One particular study by Benaka Prasad et al. (2018) focused on synthesizing a related compound, analyzing its antiproliferative activity, and characterizing its structure through various spectroscopic techniques and X-ray diffraction studies. This research provides insights into the molecule's stability and potential interactions within biological systems, highlighting its significance in medicinal chemistry and drug design (Benaka Prasad et al., 2018).
Fluorescent Logic Gates Development
In the realm of molecular electronics and sensing, the design and synthesis of fluorescent logic gates are of paramount importance. Gauci and Magri (2022) explored compounds incorporating a piperazine receptor, amongst other components, to develop solvent-polarity reconfigurable fluorescent logic gates. This study not only contributes to the understanding of the molecular mechanisms underlying solvent polarity and its effects on fluorescence but also paves the way for creating advanced molecular tools for probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S/c21-17-3-1-2-4-18(17)23-8-10-24(11-9-23)20(25)15-5-7-22-19(13-15)26-16-6-12-27-14-16/h1-5,7,13,16H,6,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARKJSBCRCHOEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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